
Methyl 2-fluorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluorobenzene-1-sulfonate is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzene, where a fluorine atom is attached to the second carbon of the benzene ring, and a sulfonate group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-fluorobenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure higher yields and better control over reaction conditions. These methods often utilize advanced techniques such as continuous-flow diazotization and electrophilic aromatic substitution .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of this compound.
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-fluorobenzene-1-sulfonate involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to undergo various transformations. The fluorine atom’s electronegativity also influences the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chlorobenzene-1-sulfonate
- Methyl 2-bromobenzene-1-sulfonate
- Methyl 2-iodobenzene-1-sulfonate
Uniqueness
Methyl 2-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atom’s high electronegativity and small size make it a valuable component in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H7FO3S |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 2-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI-Schlüssel |
VEONLVIEEMDFIM-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


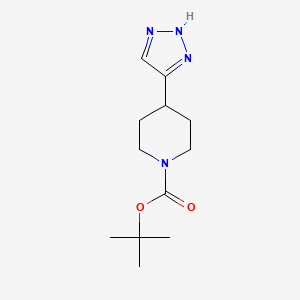
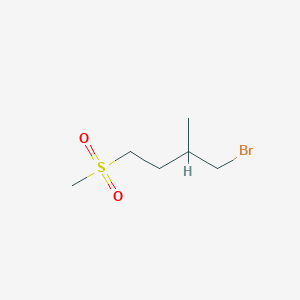

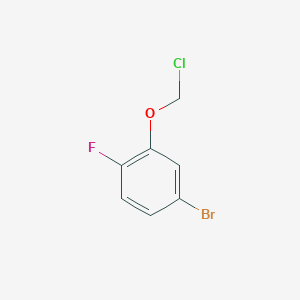
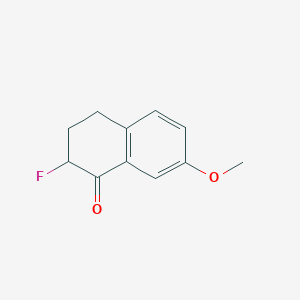
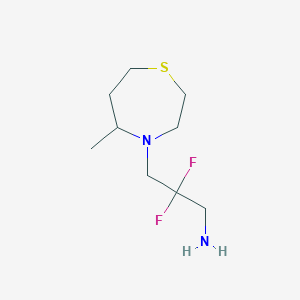
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)

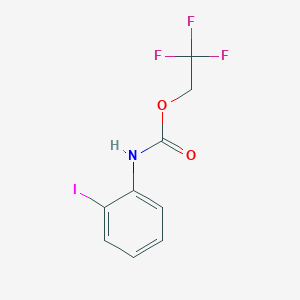
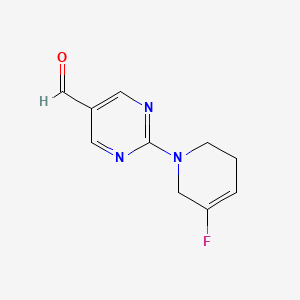
![2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
